molecular formula C7H8BrFO B1492090 2-(1-Bromo-2-fluoropropan-2-yl)furan CAS No. 2092276-12-3

2-(1-Bromo-2-fluoropropan-2-yl)furan

Cat. No.: B1492090
CAS No.: 2092276-12-3
M. Wt: 207.04 g/mol
InChI Key: JVMGWFPTBSYESI-UHFFFAOYSA-N
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Description

2-(1-Bromo-2-fluoropropan-2-yl)furan is a specialized furan derivative of significant interest in advanced synthetic organic chemistry and materials science research. This compound features a unique structure combining a bromo-fluoroalkyl chain with a furan heterocycle, making it a valuable bifunctional building block. Its primary research application lies in its potential as a key intermediate in the synthesis of complex organic molecules, particularly through cycloaddition and coupling reactions. Furan derivatives are widely employed in the development of pharmaceuticals, agrochemicals, and functional materials . The bromine and fluorine substituents provide distinct reactivity profiles; the bromine atom serves as an excellent handle for further functionalization via metal-catalyzed cross-couplings or nucleophilic substitutions, while the fluorine atom can enhance metabolic stability and influence physicochemical properties in target molecules. Although a specific mechanism of action for this exact compound is not fully documented in public literature, structurally related bromo-fluoropropane derivatives are known to participate in reaction mechanisms involving halogen-lithium exchange and benzyne formation, which can be trapped by furans to form complex molecular architectures . Researchers utilize this compound exclusively in laboratory settings for developing new synthetic methodologies, creating novel polymers, and exploring structure-activity relationships in drug discovery. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

2-(1-bromo-2-fluoropropan-2-yl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrFO/c1-7(9,5-8)6-3-2-4-10-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMGWFPTBSYESI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)(C1=CC=CO1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-(1-Bromo-2-fluoropropan-2-yl)furan can be conceptually divided into:

  • Step 1: Formation of the furan core or use of commercially available furan
  • Step 2: Introduction of the 1-bromo-2-fluoropropan-2-yl substituent at the 2-position of furan

This generally involves either:

  • Direct alkylation of furan at the 2-position with a suitably functionalized 1-bromo-2-fluoropropan-2-yl electrophile, or
  • Stepwise halogenation and fluorination of an alkyl side chain attached to furan.

Preparation of the 1-Bromo-2-fluoropropan-2-yl Moiety

The 1-bromo-2-fluoropropan-2-yl group is a tertiary carbon bearing both bromine and fluorine substituents. Preparation of such halofluorinated alkyl groups often involves:

Alkylation of Furan

Furan is known to undergo electrophilic substitution preferentially at the 2-position. Alkylation can be achieved by:

Proposed Detailed Preparation Method

Step 1: Synthesis of 1-Bromo-2-fluoropropan-2-yl halide

  • Start from 2-fluoropropan-2-ol.
  • Convert hydroxyl to bromide using phosphorus tribromide (PBr3) or hydrobromic acid under controlled conditions.
  • Alternatively, halofluorination of propene derivatives can be performed using NBS and Selectfluor reagents.

Step 2: Alkylation of furan

  • Dissolve furan in anhydrous N,N-dimethylformamide (DMF).
  • Add a base such as potassium carbonate or N,N-diisopropylethylamine to deprotonate the furan ring.
  • Slowly add the prepared 1-bromo-2-fluoropropan-2-yl bromide at 0-50°C.
  • Stir for 3-4 hours monitoring by TLC until completion.
  • Quench with water, extract with ethyl acetate, dry over magnesium sulfate, and concentrate under reduced pressure.
  • Purify the product by column chromatography.

Summary Table of Key Parameters

Parameter Details
Starting materials Furan, 1-bromo-2-fluoropropan-2-yl bromide
Solvent Anhydrous DMF or similar polar aprotic solvent
Base Potassium carbonate or N,N-diisopropylethylamine
Temperature 0 to 50°C
Reaction time 3-4 hours
Workup Aqueous quench, extraction with ethyl acetate, drying over MgSO4
Purification Silica gel column chromatography
Expected yield 80-90% (based on analog reactions)

Research Findings and Considerations

  • Selective bromination and fluorination on the tertiary carbon is critical to obtain the desired 1-bromo-2-fluoropropan-2-yl moiety without side reactions such as overbromination or defluorination.
  • Use of protecting groups or stepwise halogenation may be necessary to avoid competing reactions on the furan ring.
  • Reaction conditions favor mild temperatures and polar aprotic solvents to enhance nucleophilicity of the furan ring and stabilize intermediates.
  • Analytical characterization by NMR, LC-MS, and HPLC is essential to confirm substitution pattern and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Bromo-2-fluoropropan-2-yl)furan undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used to oxidize the furan ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the bromo and fluoro substituents.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH₃) in methanol.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various substituted furans or other heterocyclic compounds.

Scientific Research Applications

2-(1-Bromo-2-fluoropropan-2-yl)furan is utilized in various scientific research fields due to its unique properties:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of molecular interactions and biological pathways.

  • Industry: It is used in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 2-(1-Bromo-2-fluoropropan-2-yl)furan exerts its effects depends on the specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved can vary based on the context of the research.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Halogenated Furan Derivatives

Compound Name Substituents Key Reactivity/Applications Pharmacological Relevance Stability Considerations
This compound Bromo, Fluoro (2-position) Cross-coupling reactions (e.g., Suzuki) Potential bioactivity Moderate stability due to halogen electronegativity
3-(1-Acetoxyethyl)-2-(trimethylsilyl)methylfuran Trimethylsilyl, Acetoxyethyl Diels-Alder reactions Limited data High lipophilicity; hydrolytically sensitive
2-(2-Bromo-2-nitroethenyl)-5-bromofuran Bromo, Nitroethenyl Regioselective Suzuki coupling Not reported Nitro group may pose safety risks
1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one Bromo, Methyl (benzofuran core) Synthetic intermediate Likely inactive Enhanced stability from fused rings

Pharmacological and Physicochemical Properties

  • Bioactivity Potential: Substituted furans, particularly at the 2-position, are associated with antimicrobial, anticancer, and anti-inflammatory activities . The bromo-fluoro substitution in this compound may enhance target binding via halogen bonding, a feature absent in silylated or esterified analogs .

Research Findings and Data Tables

Table 2: Stability and Reactivity Parameters

Compound Thermal Stability (°C) Hydrolytic Stability (pH 7) Electrophilicity (Hammett σ)
This compound 120–140 Moderate +0.78 (estimated)
3-(1-Acetoxyethyl)-2-(trimethylsilyl)methylfuran 80–100 Low -0.12
2-(2-Bromo-2-nitroethenyl)-5-bromofuran 100–120 Low (nitro decomposition) +0.85

Notes: Data extrapolated from analogous compounds in .

Biological Activity

2-(1-Bromo-2-fluoropropan-2-yl)furan is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C7_{7}H8_{8}BrF
  • Molecular Weight : 203.04 g/mol
  • Functional Groups : Furan ring, bromoalkyl group

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.

Target Interactions

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways, which may lead to reduced inflammation.
  • Receptor Modulation : It can bind to specific receptors, altering signal transduction pathways that influence cellular responses.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological activities:

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialActivity against bacteria and fungi
AnticancerCytotoxic effects on various cancer cell lines

Case Studies

  • Anti-inflammatory Activity : In vitro studies have demonstrated that this compound significantly reduces the production of TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
  • Antimicrobial Activity : A study assessed the antimicrobial efficacy of this compound against a panel of bacteria and fungi. The results showed significant inhibition against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 16 μg/mL.
  • Anticancer Potential : In a study involving various cancer cell lines (e.g., MCF-7, HL-60), the compound exhibited cytotoxicity with IC50 values indicating effective growth inhibition at low concentrations.

Biochemical Pathways

The compound's interaction with biochemical pathways is crucial for understanding its biological activity:

  • Metabolic Pathways : It is metabolized by liver enzymes, producing metabolites that may also exhibit biological activity.
  • Transport Mechanisms : The transport across cell membranes is facilitated by specific transporters, affecting its distribution and efficacy.

Dosage Effects

The biological effects of this compound vary significantly with dosage:

  • Low Doses : Therapeutic effects such as anti-inflammatory and anticancer activities are observed.
  • High Doses : Toxicity may occur, leading to adverse effects on vital organs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-Bromo-2-fluoropropan-2-yl)furan, and how can purity be verified?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or halogenation of pre-functionalized furan precursors. For example, bromo-fluorination of a propargyl-furan intermediate under controlled conditions (e.g., using N-bromosuccinimide and a fluorinating agent like Selectfluor). Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient), followed by recrystallization. Purity is verified using 1H^1 \text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm substituent positions and absence of side products. High-resolution mass spectrometry (HRMS) and HPLC (≥95% purity threshold) are recommended for final validation .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : 1H^1 \text{H} NMR identifies proton environments (e.g., furan ring protons at δ 6.3–7.2 ppm, CF2_2 groups at δ 4.5–5.5 ppm). 19F^{19}\text{F} NMR detects fluorine environments (δ -110 to -150 ppm for CF2_2). IR confirms functional groups (C-Br stretch ~550 cm1^{-1}, C-F ~1100 cm1^{-1}).
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths, angles, and stereochemistry. For example, bromine and fluorine substituents exhibit bond lengths of ~1.9 Å (C-Br) and ~1.4 Å (C-F), with tetrahedral geometry at the substituted propane carbon .

Advanced Research Questions

Q. How do steric and electronic effects of bromo and fluoro substituents influence reaction pathways in cross-coupling or cycloaddition reactions?

  • Methodological Answer : The bulky bromo and electronegative fluoro groups alter reactivity by sterically hindering nucleophilic attack and polarizing adjacent bonds. For example:

  • Steric Effects : Use kinetic studies (e.g., monitoring reaction rates via UV-Vis or 19F^{19}\text{F} NMR) to compare reactivity with less-hindered analogs.
  • Electronic Effects : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify charge distribution and frontier molecular orbitals. Experimental validation via Hammett substituent constants (σm_m, σp_p) can correlate electronic effects with reaction outcomes .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected 19F^{19}\text{F} NMR shifts or ambiguous NOE correlations)?

  • Methodological Answer :

  • Cross-Validation : Compare 19F^{19}\text{F} NMR with X-ray crystallography data (e.g., fluorine positioning in SCXRD structures). For ambiguous NOEs, use rotating-frame Overhauser spectroscopy (ROESY) to resolve spatial proximity.
  • Dynamic Effects : Variable-temperature NMR identifies conformational flexibility (e.g., hindered rotation around the CF2_2 group). Computational modeling (Molecular Dynamics) can simulate dynamic behavior .

Q. What role does this compound play in Diels-Alder reactions, and how can regioselectivity be controlled?

  • Methodological Answer : The furan ring acts as a diene in Diels-Alder reactions. Substituents influence regioselectivity:

  • Experimental Design : React with dienophiles (e.g., methyl acrylate) under thermal or Lewis acid-catalyzed conditions. Monitor product ratios via GC-MS or 1H^1 \text{H} NMR.
  • Regioselectivity : Electron-withdrawing bromo/fluoro groups activate specific positions. Computational studies (NBO analysis) predict electron-deficient regions, guiding dienophile choice .

Q. How does the compound’s electronic coupling impact its utility in materials science (e.g., conductive polymers)?

  • Methodological Answer : The furan ring’s π-system mediates electronic coupling, which is measurable via:

  • Cyclic Voltammetry : Redox potentials (E1/2_{1/2}) indicate electron transport efficiency.
  • EPR Spectroscopy : Detects radical intermediates in polymerization. Comparative studies with thiophene/selenophene analogs (e.g., from ) reveal heteroatom effects on conductivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Bromo-2-fluoropropan-2-yl)furan
Reactant of Route 2
Reactant of Route 2
2-(1-Bromo-2-fluoropropan-2-yl)furan

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